2,3-dichloro-N-methylbenzene-1-sulfonamide
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Overview
Description
2,3-Dichloro-N-methylbenzene-1-sulfonamide is an organic compound with the molecular formula C7H7Cl2NO2S. It is a sulfonamide derivative, characterized by the presence of two chlorine atoms at the 2 and 3 positions on the benzene ring, a methyl group attached to the nitrogen atom, and a sulfonamide group (-SO2NH2) attached to the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dichloro-N-methylbenzene-1-sulfonamide typically involves the chlorination of N-methylbenzene-1-sulfonamide. The process can be carried out using chlorine gas or other chlorinating agents under controlled conditions to ensure selective chlorination at the 2 and 3 positions. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-methylbenzene-1-sulfonamide is reacted with chlorine gas in the presence of a catalyst. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-N-methylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like ethanol or water at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a corresponding amine derivative, while oxidation can produce sulfonic acids .
Scientific Research Applications
2,3-Dichloro-N-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying enzyme inhibition and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate for developing new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-dichloro-N-methylbenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes that utilize PABA as a substrate. This inhibition can disrupt various biochemical pathways, making it useful in studying enzyme functions and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dichloro-N-methylbenzene-1-sulfonamide
- 4-Methylbenzene-1-sulfonamide
- N-Methyl-p-toluenesulfonamide
- Benzenesulfonamide
Uniqueness
2,3-Dichloro-N-methylbenzene-1-sulfonamide is unique due to the specific positioning of the chlorine atoms on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
2,3-dichloro-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO2S/c1-10-13(11,12)6-4-2-3-5(8)7(6)9/h2-4,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQQODJESGRDGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C(=CC=C1)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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